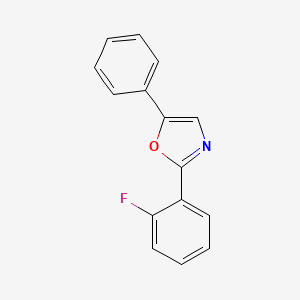

2-(2-Fluorophenyl)-5-phenyloxazole

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are ubiquitous in nature and synthetic chemistry, forming the structural basis for a vast array of biologically active molecules and functional materials. princeton.edu The oxazole (B20620) ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a prominent scaffold within this class. wikipedia.orgnumberanalytics.com It is recognized as an aromatic system, albeit less so than its sulfur-containing analog, thiazole. wikipedia.org The presence of the heteroatoms imparts distinct electronic properties and reactivity patterns, making oxazoles versatile building blocks in organic synthesis. The chemistry of heterocycles is considered the most complex branch of organic chemistry, with over 85% of all biologically active compounds possessing a heterocyclic structure. nih.gov

The structure of 2-(2-Fluorophenyl)-5-phenyloxazole places it within the sub-class of 2,5-diaryloxazoles. This arrangement, where two aryl groups are appended to the oxazole ring, gives rise to a conjugated system with significant potential for diverse applications. The specific placement of a fluorine atom on the phenyl ring at the 2-position introduces an element of electronic asymmetry and modulates the compound's physicochemical properties, a strategy frequently employed in medicinal chemistry and materials science.

General Significance of Oxazole Core Structures in Modern Chemical Research

The oxazole motif is a privileged structure in contemporary chemical research, largely due to its prevalence in natural products and its wide spectrum of biological activities. nih.gov For decades, chemists have recognized the value of the oxazole ring, which has led to its incorporation into numerous clinically used drugs. nih.govslideshare.net Its significance stems from its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors, making it a valuable scaffold for drug discovery. nih.gov

Oxazole derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties. nih.govnih.gov For instance, certain oxazole-containing compounds have been developed as tyrosine kinase inhibitors for cancer therapy and as COX-2 inhibitors for treating inflammation. nih.gov The versatility of the oxazole core is further highlighted by its use as a synthon for other important heterocyclic systems, such as pyridines, which are precursors to vitamin B6. wikipedia.org The development of efficient synthetic methodologies, like the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, has further fueled the exploration of this important heterocyclic system. numberanalytics.comnih.gov

Table 1: Prominent Synthetic Routes to the Oxazole Core

| Synthetic Method | Reactants | Key Features | Reference |

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Classic method involving dehydration. | wikipedia.org |

| van Leusen Oxazole Synthesis | Aldehydes and Tosylmethylisocyanide (TosMIC) | A versatile and widely used method for constructing the oxazole ring. | nih.gov |

| Cornforth Rearrangement | 4-Acyloxazoles | Thermal rearrangement to produce isomeric oxazoles. | wikipedia.org |

| Fischer Oxazole Synthesis | Cyanohydrins and Aldehydes or Ketones | A traditional method for oxazole synthesis. | Not in search results |

Specific Research Focus on this compound and Related Fluorinated Oxazole Architectures

The introduction of fluorine into organic molecules is a well-established strategy for enhancing their pharmacological and physicochemical properties. nih.gov Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govmdpi.com Consequently, fluorinated heterocyclic compounds have become a major focus of research, with over 20% of all pharmaceuticals on the market containing fluorine. nih.gov

The specific compound, this compound, embodies this strategic fluorination. Research into this and related fluorinated oxazole architectures is driven by the quest for novel compounds with improved biological activity and unique photophysical properties. The presence of the fluorine atom can lead to enhanced potency and selectivity for biological targets. mdpi.com For example, studies on other fluorinated benzazoles have shown that the fluorine moiety is often essential for their growth-inhibitory activity against cancer cell lines. mdpi.com

Furthermore, the diaryloxazole scaffold is known for its fluorescent properties, and the introduction of a fluorine atom can modulate these characteristics. This has implications for the development of new fluorescent probes and materials for optoelectronic applications. Research in this area often involves detailed photophysical studies to understand the effects of fluorination on the absorption and emission spectra of these compounds. rsc.org The synthesis and study of compounds like this compound are therefore at the forefront of efforts to develop new therapeutic agents and advanced materials. unf.eduacs.org

Table 2: Key Properties and Research Areas of Fluorinated Oxazoles

| Property/Research Area | Description | Significance | Reference |

| Biological Activity | The presence of fluorine can enhance the potency and selectivity of oxazole-based compounds against various biological targets. | Development of new drugs with improved efficacy for treating diseases like cancer and viral infections. | nih.govmdpi.com |

| Metabolic Stability | The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the in vivo half-life of a drug. | Improved pharmacokinetic profiles of therapeutic agents. | nih.gov |

| Lipophilicity | Fluorination can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. | Optimization of drug delivery and bioavailability. | mdpi.com |

| Photophysical Properties | The diaryloxazole core often exhibits fluorescence. Fluorine substitution can tune the emission and absorption wavelengths. | Design of novel fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs). | rsc.org |

| Reactivity | The electronic effects of the fluorine atom can influence the reactivity of the oxazole ring and the attached phenyl groups. | Enables novel chemical transformations and the synthesis of complex molecular architectures. | acs.org |

Structure

3D Structure

Properties

CAS No. |

391-07-1 |

|---|---|

Molecular Formula |

C15H10FNO |

Molecular Weight |

239.24 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-5-phenyl-1,3-oxazole |

InChI |

InChI=1S/C15H10FNO/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H |

InChI Key |

AUVBTYHBLOKUTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Oxazole (B20620) Ring Systems

Traditional methods for constructing the oxazole ring have been the bedrock of heterocyclic chemistry for over a century. These pathways, while sometimes requiring harsh conditions, are well-understood and have been widely applied to the synthesis of a diverse range of oxazole derivatives.

Cyclodehydration Approaches (e.g., Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis is a classic and enduring method for the formation of oxazoles. This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield the corresponding oxazole. wikipedia.org The requisite 2-acylamino-ketone precursors can be prepared through various methods, including the Dakin-West reaction. wikipedia.org

The reaction typically requires a cyclodehydrating agent to facilitate the ring closure. wikipedia.org A variety of reagents have been employed for this purpose, with phosphorus pentachloride, phosphorus oxychloride, and sulfuric acid being common choices. wikipedia.orgthieme-connect.com More contemporary modifications have introduced milder reagents like trifluoroacetic anhydride. wikipedia.org A solid-phase version of the Robinson-Gabriel synthesis has also been developed, highlighting its adaptability. wikipedia.org

This method has proven valuable in the total synthesis of several natural products containing the oxazole core. wikipedia.org For the synthesis of 2,5-disubstituted oxazoles specifically, this approach remains a cornerstone, though milder procedures are often sought for sensitive substrates. thieme-connect.com

Isocyanide-Based Cycloadditions (e.g., Van Leusen Oxazole Synthesis)

The Van Leusen oxazole synthesis provides a powerful and versatile route to 5-substituted oxazoles through the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org This [3+2] cycloaddition reaction proceeds under basic conditions and is characterized by its operational simplicity and the unique reactivity of the TosMIC reagent. organic-chemistry.orgnih.gov

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid lead to the formation of the oxazole ring. organic-chemistry.org

The scope of the Van Leusen synthesis is broad, and it has been adapted for the one-pot synthesis of 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture. nih.govmdpi.com The use of ionic liquids as a recyclable solvent has also been explored to enhance the green credentials of this methodology. nih.govmdpi.com Furthermore, microwave-assisted Van Leusen reactions have been reported to afford 5-aryl-1,3-oxazoles with high efficiency. mdpi.com

Contemporary Innovations in Oxazole Synthesis

In recent years, significant efforts have been directed towards the development of more efficient, sustainable, and atom-economical methods for oxazole synthesis. These modern approaches often leverage transition metal catalysis and green chemistry principles to overcome the limitations of classical methods.

Transition Metal-Catalyzed Strategies for Oxazole Assembly

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic scaffolds, including the oxazole ring. Various metals, such as palladium, copper, rhodium, and cobalt, have been successfully employed to catalyze the formation of 2,5-disubstituted oxazoles from readily available starting materials.

Palladium-catalyzed cross-coupling reactions have been utilized in the synthesis of 2,5-disubstituted oxazoles. thieme-connect.comorganic-chemistry.org For instance, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst provides a direct route to this class of compounds. organic-chemistry.org Similarly, copper-catalyzed methods have been developed, including a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via dual oxidation. nih.gov Another copper-catalyzed approach involves the cascade reaction of alkenes with azides to afford 2,5-disubstituted oxazoles. nih.gov

Rhodium-catalyzed annulation of 1,2,3-triazoles with aldehydes offers an efficient route to a variety of 2,5-diaryloxazole derivatives. rsc.org This methodology has been successfully applied to the concise synthesis of the natural products balsoxin and texamine. rsc.org More recently, cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes has been described as a mild and broad-scope method for preparing 2,5-disubstituted oxazoles. rsc.org

| Catalyst | Reactants | Product | Reference |

| Palladium | N-propargylamides, Aryl iodides | 2,5-Disubstituted oxazoles | organic-chemistry.org |

| Copper | Arylacetic acids, Hydrazides | 2,5-Disubstituted 1,3,4-oxadiazoles | nih.gov |

| Copper | Alkenes, Azides | 2,5-Disubstituted oxazoles | nih.gov |

| Rhodium | 1,2,3-Triazoles, Aldehydes | 2,5-Diaryloxazoles | rsc.org |

| Cobalt(III) | N-pivaloyloxyamides, Alkynes | 2,5-Disubstituted oxazoles | rsc.org |

Green Chemistry Approaches to Oxazole Synthesis (e.g., Microwave-Assisted Techniques)

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has gained prominence as a tool for accelerating reaction rates, improving yields, and reducing waste. Several microwave-assisted methods for the synthesis of oxazoles have been reported.

For example, a one-pot microwave-assisted [3+2] cycloaddition of substituted aryl aldehydes with TosMIC has been developed for the synthesis of 5-substituted oxazoles. nih.govacs.org This method utilizes isopropanol (B130326) as a relatively benign solvent and potassium phosphate (B84403) as a base, offering a rapid and environmentally friendly alternative to conventional heating. nih.gov The reaction conditions can be controlled to selectively produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines. nih.govacs.org

The use of deep eutectic solvents (DESs) as catalysts and media in microwave-assisted benzoxazole (B165842) synthesis has also been investigated. mdpi.com These biodegradable and low-toxicity solvents can be recovered and reused, further enhancing the sustainability of the process. mdpi.com

| Reaction Type | Key Features | Solvent | Reference |

| [3+2] Cycloaddition | Microwave-assisted, One-pot | Isopropanol | nih.govacs.org |

| Cyclization | Microwave-assisted, Deep eutectic solvent catalyst | Solvent-free or Green solvent | mdpi.com |

| Cycloaddition | Microwave-assisted, Heterogeneous catalyst | Solvent-free or Concentrated solution | rsc.org |

Oxidative Cascade Cyclization for 2,5-Disubstituted Oxazoles

Oxidative cascade cyclizations have emerged as an elegant and efficient strategy for the one-pot synthesis of 2,5-disubstituted oxazoles from simple acyclic precursors. These reactions often proceed under mild conditions and can be catalyzed by metal-free reagents or transition metals.

An iodine-catalyzed tandem oxidative cyclization has been developed for the practical and straightforward synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes. nih.govacs.org This metal-free approach exhibits excellent functional group tolerance. nih.govacs.org Another metal-free method involves the iodine/tert-butyl hydroperoxide (TBHP)-mediated oxidative cascade cyclization of vinyl azides and benzylamines. rsc.orgbgu.ac.il This one-pot methodology is characterized by its use of readily available reagents, short reaction times, and good yields under aerobic conditions. rsc.orgbgu.ac.il

Copper-catalyzed oxidative dehydrogenative annulation of alkynes and amines has also been reported as a method for preparing 2,5-diaryl substituted oxazoles. rsc.org Additionally, a copper-catalyzed cascade reaction involving alkenes and azides proceeds via a 1,3-dipolar cycloaddition/ring cleavage/migration/denitrogenation/oxidative dehydrogenative cyclization sequence to afford 2,5-disubstituted oxazoles. nih.gov

Synthetic Routes to 2-(2-Fluorophenyl)-5-phenyloxazole and its Direct Analogs

The synthesis of this compound and its analogs can be achieved through various established and modern synthetic methodologies, often leveraging substituted precursors to control the final substitution pattern of the oxazole core.

The classical Robinson-Gabriel synthesis and its variations remain a cornerstone for the synthesis of 2,5-disubstituted oxazoles. This method involves the cyclodehydration of 2-acylaminoketones. For the specific synthesis of this compound, this would involve the reaction of a 2-acylamino ketone derived from 2-fluorobenzoyl chloride and 2-aminoacetophenone.

Modern variations often employ milder reagents and conditions. For instance, copper-catalyzed intramolecular cyclization of functionalized enamides represents an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles. nih.gov This protocol could be adapted for the synthesis of the target molecule by utilizing an enamide derived from a 2-fluorophenyl precursor.

The regioselective synthesis of fluorinated building blocks is crucial for introducing fluorine atoms at specific positions within the oxazole scaffold. While direct studies on this compound are not extensively detailed in the provided results, analogous strategies for isoxazoles can provide insight. For example, a comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles has been reported, utilizing functionalized halogenoximes. acs.orgresearchgate.netnih.gov These methods, which include one-pot metal-free [3+2] cycloadditions, allow for the regioselective formation of the heterocyclic ring with controlled placement of the fluorinated substituent. acs.orgresearchgate.netnih.gov

Adapting such principles to oxazole synthesis would likely involve the use of fluorinated starting materials, such as fluorinated aldehydes or ketones, in condensation reactions with appropriate nitrogen-containing synthons. For instance, the van Leusen oxazole synthesis, which reacts aldehydes with tosylmethyl isocyanide (TosMIC), could potentially utilize 2-fluorobenzaldehyde (B47322) to introduce the 2-(2-fluorophenyl) moiety. nih.govijpsonline.com

Derivatization Strategies for Structural Modification of this compound

The structural modification of the parent this compound scaffold is essential for tuning its physicochemical and biological properties. Derivatization can be targeted at the phenyl substituents or the oxazole ring itself.

The two phenyl rings of this compound offer multiple sites for functionalization through electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions will be influenced by the existing substituents (the oxazole ring and the fluorine atom).

Further functionalization can also be achieved through cross-coupling reactions if appropriate leaving groups (e.g., halogens) are present on the phenyl rings. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

A study on the dearomative cycloaddition of 2-phenyloxazole (B1349099) derivatives demonstrated that various substituents on the phenyl ring, including halogens, trifluoromethyl, methoxy, and hydroxymethyl groups, are well-tolerated. acs.org This suggests that a range of functionalized this compound analogs could be synthesized and utilized in further transformations.

| Reaction Type | Potential Outcome |

| Nitration | Introduction of -NO2 group on phenyl rings |

| Halogenation | Introduction of -Cl, -Br, -I on phenyl rings |

| Friedel-Crafts Acylation | Introduction of an acyl group on phenyl rings |

| Suzuki Coupling | Formation of new C-C bonds on phenyl rings (requires pre-functionalization with a halide) |

| Buchwald-Hartwig Amination | Formation of new C-N bonds on phenyl rings (requires pre-functionalization with a halide) |

| Table 2: Potential Functionalization Reactions on the Phenyl Substituents. |

The oxazole ring itself can undergo several types of chemical transformations, although it is generally considered an aromatic and relatively stable heterocycle.

Deprotonation: Deprotonation of oxazoles typically occurs at the C2 position. wikipedia.org However, in this compound, this position is already substituted. The next most likely position for deprotonation would be C4, although this is less common.

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. wikipedia.org This reaction leads to the formation of a bicyclic intermediate which can rearrange to form pyridines. wikipedia.org

Ring-Opening Reactions: Under certain conditions, such as treatment with a strong base, the oxazole ring can undergo ring-opening to form an isonitrile intermediate. wikipedia.orgcutm.ac.in

Photochemical Reactions: Photochemical [2+2] cycloadditions of oxazoles with alkenes can lead to the formation of fused bicyclic systems. For example, 2,5-diphenyloxazole (B146863) has been shown to undergo cycloaddition with styrene. acs.org

Nucleophilic Substitution: If a suitable leaving group is present on the oxazole ring, nucleophilic aromatic substitution can occur, typically at the C2 position. wikipedia.orgcutm.ac.in

It is also possible to replace the oxygen atom of the oxazole ring with sulfur to form the corresponding thiazole, which can influence the biological activity of the molecule. nih.gov

Reaction Mechanisms and Reactivity Studies

Mechanistic Elucidation of Oxazole (B20620) Formation Reactions

The formation of 2,5-diaryloxazoles, such as 2-(2-Fluorophenyl)-5-phenyloxazole, can be achieved through several established synthetic routes. The mechanisms of these reactions are crucial for understanding how the heterocyclic core is constructed.

Robinson-Gabriel Synthesis: This is a classical method for synthesizing oxazoles from 2-acylamino-ketones. wikipedia.orgsynarchive.com The reaction proceeds via an intramolecular cyclization followed by dehydration, typically catalyzed by a cyclodehydrating agent like sulfuric acid or phosphorus oxychloride. wikipedia.orgijpsonline.com

The mechanism involves the following key steps:

Protonation: The keto-carbonyl group of the 2-acylamino-ketone is protonated by the acid catalyst, which activates it towards nucleophilic attack. ijpsonline.com

Intramolecular Cyclization: The oxygen atom of the amide carbonyl acts as a nucleophile, attacking the protonated keto-carbonyl carbon to form a five-membered ring intermediate, a hemiacetal-like structure.

Dehydration: A series of proton transfers and the elimination of a water molecule from the intermediate leads to the formation of the aromatic oxazole ring. synarchive.comijpsonline.com

Fischer Oxazole Synthesis: This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. ijpsonline.comwikipedia.org For a 2,5-disubstituted oxazole, both the cyanohydrin and the aldehyde are typically aromatic. wikipedia.org

The proposed mechanism is as follows:

Iminochloride Formation: The cyanohydrin reacts with HCl to form an iminochloride intermediate. wikipedia.org

Nucleophilic Attack: The nitrogen atom of the iminochloride attacks the carbonyl carbon of the aldehyde.

Cyclization and Dehydration: Subsequent intramolecular reactions, including an SN2 attack and loss of water, form a chloro-oxazoline intermediate. wikipedia.org

Aromatization: Tautomerization and elimination of HCl result in the final aromatic oxazole product. wikipedia.org

Van Leusen Oxazole Synthesis: A versatile method that utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles. organic-chemistry.orgwikipedia.org This reaction is driven by the unique properties of TosMIC, which features an acidic methylene group, a sulfinic acid leaving group, and a reactive isocyanide carbon. organic-chemistry.orgnih.gov

The mechanism proceeds through these steps:

Deprotonation: A base deprotonates the TosMIC at the carbon adjacent to the sulfonyl and isocyanide groups. wikipedia.org

Nucleophilic Addition: The resulting anion attacks the carbonyl carbon of the aldehyde.

Cyclization: The intermediate alkoxide then attacks the isocyanide carbon in a 5-endo-dig cyclization to form a 5-membered oxazoline ring. wikipedia.orgnih.gov

Elimination: Base-promoted elimination of the tosyl group (as p-toluenesulfinic acid) from the oxazoline intermediate leads to the formation of the oxazole. organic-chemistry.orgnih.gov

Other modern methods for synthesizing 2,5-diaryloxazoles include rhodium-catalyzed annulation of triazoles and aldehydes. researchgate.netnih.govrsc.org

Chemical Reactivity of the Oxazole Ring in Derivatization

The oxazole ring is an electron-deficient aromatic system, which dictates its reactivity towards various reagents. The presence of two heteroatoms (nitrogen and oxygen) influences the electron density at each carbon atom, making certain positions more susceptible to either electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution: The oxazole ring is generally resistant to electrophilic substitution due to its electron-deficient nature. cutm.ac.in However, substitution is possible, preferentially occurring at the C5 position, which is the most electron-rich carbon. The reaction often requires the presence of activating, electron-donating groups on the ring. cutm.ac.in For this compound, the C5 position is already substituted with a phenyl group, making further electrophilic substitution on the oxazole ring itself less likely unless harsh conditions are employed. Electrophilic attack would instead be directed towards the more activated phenyl rings.

Nucleophilic Aromatic Substitution: Nucleophilic attack is favored at the C2 position, which is the most electron-deficient carbon of the oxazole ring. cutm.ac.in Nucleophilic aromatic substitution typically requires a good leaving group at the C2 position. cutm.ac.in Direct nucleophilic attack on an unsubstituted oxazole ring is uncommon and can often lead to ring cleavage rather than substitution. youtube.com

Deprotonation and Lithiation: The protons on the oxazole ring exhibit acidity in the order C2 > C5 > C4. The C2 proton is the most acidic and can be removed by a strong base like n-butyllithium (n-BuLi) to form a 2-lithio-oxazole species. clockss.org This organolithium intermediate is often in equilibrium with a ring-opened isonitrile enolate. clockss.orgcsic.esresearchgate.net The position of this equilibrium and the final product can depend on the trapping electrophile. clockss.org Quenching the 2-lithiooxazole with various electrophiles allows for the introduction of a wide range of substituents at the C2 position. clockss.org However, some electrophiles may react with the ring-opened form, leading to different products. clockss.orgresearchgate.net

| Reaction Type | Position of Attack | General Reactivity and Conditions |

|---|---|---|

| Electrophilic Substitution | C5 | Difficult due to electron-deficient ring. Favored by electron-donating groups. |

| Nucleophilic Substitution | C2 | Most electron-deficient position. Requires a good leaving group. Ring cleavage is a competing reaction. |

| Deprotonation (Lithiation) | C2 | Most acidic proton. Reaction with strong bases (e.g., n-BuLi) forms a 2-lithio species, useful for functionalization. |

While protonation of the basic nitrogen atom is a fundamental reaction, studies on oxazole anion radicals often begin with deprotonation of the neutral molecule. As mentioned, the C2 position of the oxazole ring is the most acidic site. Selective deprotonation at this position using a strong base generates a closed-shell oxazolide anion. csic.es This anion exists in equilibrium with a more stable, ring-opened 2-(isocyano)enolate structure. csic.esresearchgate.net

The reactivity of this anionic system is complex. The isolation of 2-substituted oxazoles after quenching with an electrophile suggests two possibilities:

The equilibrium between the closed (oxazolide) and open (enolate) forms is rapid, and the closed form is more reactive towards the electrophile. csic.es

The open-chain enolate isomer reacts with the electrophile in a manner that facilitates subsequent ring-closing to the substituted oxazole, possibly through an intramolecular Passerini-type reaction. csic.esresearchgate.net

These studies highlight that the C2-anion of the oxazole ring is a key reactive intermediate, though it is prone to ring-opening. This behavior is fundamental to understanding the derivatization potential at the C2 position.

Transformation Pathways of this compound Derivatives

The oxazole ring can serve as a synthon for other heterocyclic systems through various transformation reactions. These pathways provide routes to structurally diverse molecules starting from a pre-formed oxazole derivative.

Conversion to Imidazoles: Oxazoles can be converted directly into N-substituted imidazoles. This transformation can be achieved by reacting the oxazole with a primary amine under microwave-assisted heating. rsc.orgresearchgate.net The proposed mechanism involves the amine attacking the C2 position of an oxazolium intermediate, followed by ring-opening of the oxazole, recyclization with the incorporation of the amine nitrogen, and subsequent dehydration to form the imidazole ring. rsc.org This reaction provides a powerful tool for creating libraries of N-substituted imidazoles from readily available oxazoles. rsc.orgresearchgate.net

Diels-Alder Reactions: The oxazole ring can function as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. acsgcipr.orgrsc.org This reaction provides a route to substituted pyridines. The initial Diels-Alder adduct is often unstable and undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule (like an oxygen atom formally, often via a more complex fragmentation), leading to aromatization and the formation of a pyridine ring. acsgcipr.orgresearchgate.netrsc.org For a 2,5-disubstituted oxazole, this pathway can generate highly substituted pyridine derivatives.

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 2-(2-Fluorophenyl)-5-phenyloxazole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule, respectively.

In the ¹H NMR spectrum of a related compound, 2-(4-fluorophenyl)-5-phenyloxazole (B3051255), the aromatic protons appear as multiplets in the downfield region, typically between δ 7.13 and 8.08 ppm. amazonaws.comniscpr.res.in The specific chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine substituent and the relative positions of the protons on the phenyl and fluorophenyl rings.

The ¹³C NMR spectrum provides complementary information. For 2-(4-fluorophenyl)-5-phenyloxazole, characteristic signals for the oxazole (B20620) and phenyl ring carbons are observed. amazonaws.com The carbon attached to the fluorine atom exhibits a large coupling constant (¹JCF), a hallmark of organofluorine compounds. researchgate.net The chemical shifts of the carbon atoms in the oxazole ring are also diagnostic.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound, 2-(4-fluorophenyl)-5-phenyloxazole

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 8.08-8.06 (m, 2H) | Aromatic protons |

| ¹H | 7.68 (d, J = 6.3 Hz, 4H) | Aromatic protons |

| ¹H | 7.44-7.40 (m, 3H) | Aromatic protons |

| ¹H | 7.36-7.32 (m, 1H) | Aromatic protons |

| ¹H | 7.17-7.13 (m, 2H) | Aromatic protons |

| ¹³C | 165.31, 162.81 | Aromatic carbons (C-F coupling) |

| ¹³C | 160.32, 151.36 | Oxazole ring carbons |

| ¹³C | 128.95 - 115.91 | Aromatic carbons |

Note: Data is for the related compound 2-(4-fluorophenyl)-5-phenyloxazole and serves as a representative example. amazonaws.com The exact chemical shifts for this compound may vary.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing connectivity within the molecule.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.educolumbia.edusdsu.edu This provides a direct link between the proton and carbon skeletons of this compound.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.educolumbia.edusdsu.edu This is invaluable for piecing together the molecular framework, confirming the substitution pattern of the phenyl and fluorophenyl rings, and verifying the connection of these rings to the oxazole core. For instance, an HMBC correlation would be expected between the protons on the fluorophenyl ring and the C2 carbon of the oxazole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound (C₁₅H₁₀FNO), the expected exact mass can be calculated. HRMS analysis provides an experimental mass that can be compared to the calculated value, typically with a mass accuracy in the parts-per-million (ppm) range. This high level of precision allows for the unambiguous determination of the elemental composition, confirming the presence of one fluorine atom and distinguishing it from other potential isobaric interferences. For example, the related compound 2-(4-fluorophenyl)-5-phenyloxazole has a calculated mass of 239.0746 for the molecular ion (M+) and an experimental value of 239.0742 was found, confirming its molecular formula. amazonaws.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that reveals the presence of specific functional groups. researchgate.net The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the vibrations of its constituent parts.

Key expected vibrational frequencies include:

C-H stretching from the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region. ajchem-a.com

C=N and C=C stretching vibrations from the oxazole and phenyl rings, expected in the 1650-1450 cm⁻¹ range. rsc.org

C-O-C stretching of the oxazole ring.

C-F stretching from the fluorophenyl group, which gives a strong, characteristic absorption band.

The IR spectrum of the parent compound, 2,5-diphenyloxazole (B146863), shows characteristic bands for the aromatic and oxazole moieties. nist.gov The introduction of the fluorine atom in this compound would introduce a distinct C-F stretching band, further confirming its presence.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide valuable information about the electronic structure and photophysical properties of a molecule. nih.gov These techniques involve the excitation of electrons from the ground state to higher energy states and their subsequent relaxation.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated system of the phenyl and oxazole rings. The position and intensity of these bands are influenced by the substitution pattern and the nature of the substituents. For instance, studies on related phenyloxazoles show that the position of the absorption maximum can be affected by the solvent polarity. nih.gov

Upon excitation with light of an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield are important photophysical parameters. The introduction of a phenoxathiinyl group to a diphenyloxazole core, for example, leads to a bathochromic shift (a shift to longer wavelengths) in the emission band. nih.gov The electronic properties of the substituent on the phenyl ring can significantly impact the fluorescence characteristics. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its density functional theory (DFT) equivalent, to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules, including oxazole (B20620) derivatives. irjweb.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311g, are used to optimize the ground-state geometry of these molecules. irjweb.com Such calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in related heterocyclic systems, DFT has been used to determine the planarity between different ring systems, a factor that significantly influences electronic properties. irjweb.com

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com For oxazole derivatives, these calculations help in understanding their potential as scaffolds in medicinal chemistry, where they can interact with a variety of biological targets through interactions like hydrogen bonds, van der Waals forces, and π-π stacking. irjweb.com

The introduction of a fluorine atom, as in 2-(2-Fluorophenyl)-5-phenyloxazole, is known to significantly alter the electronic properties of a molecule due to its high electronegativity. Computational studies on fluorinated heterocyclic compounds have shown that fluorination can enhance chemical stability and modify reactivity, making the molecule more suitable for specific applications.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Therefore, benchmarking these parameters against experimental data or higher-level computational methods is crucial, especially for systems like fluorinated oxazoles where electron correlation effects can be significant.

For fluorinated compounds, it is often necessary to use basis sets that include polarization and diffuse functions (e.g., 6-311++G(d,p)) to accurately describe the electronic distribution around the electronegative fluorine atom. nih.gov The choice of functional is also critical. While B3LYP is widely used, other functionals, including those with long-range corrections (like CAM-B3LYP) or double-hybrid functionals, may provide more accurate results for specific properties, such as charge-transfer excitations or non-covalent interactions.

A systematic benchmarking study for this compound would involve comparing the results of different combinations of functionals and basis sets with available experimental data (e.g., from X-ray crystallography or spectroscopy) to identify the most reliable computational protocol for this class of compounds.

Molecular Dynamics and Conformation Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes its shape.

For a molecule like this compound, which has rotatable bonds between the phenyl rings and the central oxazole core, MD simulations can be used to explore the different possible conformations and their relative energies. This is particularly important for understanding how the molecule might interact with a biological receptor, as the binding affinity can be highly dependent on the molecule's conformation.

In studies of related heterocyclic systems, such as imidazo[2,1-b]oxazole derivatives, MD simulations have been used to assess the stability of ligand-receptor complexes and to calculate binding free energies. tandfonline.comnih.gov These simulations, often run for nanoseconds, can reveal the key intermolecular interactions that stabilize the complex and provide a dynamic picture of the binding process. nih.gov Such analyses would be invaluable in assessing the potential of this compound as a bioactive agent.

Prediction of Spectroscopic Properties from First Principles (e.g., Absorption and Emission Wavelengths)

First-principles methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their UV-visible absorption and emission spectra. researchgate.netnih.gov TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths. nih.gov

For 2,5-diaryloxazoles, the absorption and emission properties are of significant interest due to their applications as fluorescent dyes and scintillators. Theoretical studies on related compounds, such as 2-phenoxathiinyl-5-phenyloxazole, have used semiempirical (AM1) and DFT methods to understand their emission properties. nih.gov These studies have shown that the substitution pattern on the phenyl rings can lead to a bathochromic (red) shift in the emission band and can influence the fluorescence quantum yield. nih.gov A predicted charge transfer from one part of the molecule to another in the excited state can explain solvatochromism, where the emission maximum depends on the polarity of the solvent. nih.gov

For this compound, TD-DFT calculations could predict its absorption and emission wavelengths. The calculations would likely be performed using a functional and basis set benchmarked for accuracy, as discussed in section 5.1.2. The predicted spectra could then be compared with experimental data to validate the computational approach and to gain a deeper understanding of the electronic transitions involved.

Below is a hypothetical data table illustrating the kind of results that could be obtained from TD-DFT calculations for this compound in different solvents, based on general knowledge of similar compounds.

Table 1: Predicted Spectroscopic Properties of this compound using TD-DFT

| Solvent | Predicted Absorption Wavelength (nm) | Predicted Emission Wavelength (nm) | Predicted Stokes Shift (nm) |

| Cyclohexane | 320 | 380 | 60 |

| Ethanol | 325 | 400 | 75 |

| Acetonitrile | 328 | 410 | 82 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and to determine the most likely reaction pathway.

The synthesis of 2,5-disubstituted oxazoles like this compound can be achieved through various methods, including the Fischer oxazole synthesis. wikipedia.org The mechanism of the Fischer oxazole synthesis involves the acid-catalyzed reaction of a cyanohydrin with an aldehyde. wikipedia.org Computational studies can be used to investigate the details of this mechanism, such as the structure of the iminochloride intermediate and the energetics of the cyclization and dehydration steps. wikipedia.org

More recent synthetic methods, such as the rhodium-catalyzed annulation of triazoles and aldehydes to form 2,5-diaryloxazoles, have also been developed. nih.govrsc.org DFT calculations could be employed to study the mechanism of such catalytic reactions, for example, by investigating the structure and reactivity of the key rhodium-azavinylcarbene intermediate. nih.gov Understanding the reaction mechanism at a molecular level can help in optimizing reaction conditions and in designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. wisdomlib.org By developing a mathematical model that relates molecular descriptors (numerical representations of chemical structure) to activity, it is possible to predict the activity of new, unsynthesized compounds. wisdomlib.org

Oxazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. irjmets.com QSAR studies have been successfully applied to various classes of oxazole-containing compounds, such as benzoxazoles and imidazo[2,1-b]oxazoles, to identify the key structural features that are important for their activity. tandfonline.comwisdomlib.org

For a series of this compound derivatives with varying substituents, a QSAR study could be performed to develop a model for a specific biological activity. This would involve calculating a range of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build the QSAR model. nih.gov The resulting model could then be used to guide the design of new derivatives with improved potency.

Applications in Materials Science

Luminescent and Fluorescent Materials based on Oxazole (B20620) Scaffolds

The 2,5-diaryloxazole framework is a well-established chromophore known for its strong luminescence. These compounds are characterized by high photoluminescence quantum yields (PLQY) and excellent chemical and thermal stability, making them ideal candidates for materials requiring efficient light emission.

2,5-diaryloxazole derivatives are foundational components in the development of organic scintillators. The parent compound, 2,5-diphenyloxazole (B146863) (PPO), is a classic example of an organic scintillator used as a primary wavelength shifter. It converts high-energy radiation (like that from gamma rays or neutrons) into UV or visible light, which can then be detected by a photomultiplier tube. rsc.org These materials work by absorbing ionizing radiation and transferring that energy to the fluorescent molecule, which then de-excites by emitting photons at a characteristic wavelength, typically in the near-UV or blue region of the spectrum. The emission peak for PPO is around 385 nm. rsc.org

The compound 2-(2-Fluorophenyl)-5-phenyloxazole, as a derivative of PPO, functions on the same principle. It is employed as a fluorophore in plastic scintillators, where it is doped into a polymer matrix like polystyrene or polysiloxane. These scintillators are crucial for radiation detection, including the discrimination of neutrons and gamma rays through pulse shape analysis. researchgate.netnih.gov The high hydrogen content of the polymer matrix makes them effective for detecting fast neutrons via elastic scattering. rsc.org The development of new organic scintillators remains a critical area of research, especially with the global shortage of Helium-3, a key component in traditional neutron detectors. dntb.gov.ua

The photophysical properties of 2,5-diaryloxazoles can be precisely tuned through structural modifications of the aryl rings. Substituting the phenyl rings with various functional groups alters the electronic structure of the molecule, thereby influencing its absorption and emission characteristics. rsc.orgnih.gov

The introduction of a fluorine atom, as in this compound, is a key strategy for engineering these properties. Fluorine is highly electronegative and its substitution can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This often leads to changes in the emission wavelength and quantum yield. For instance, studies on related phenoxathiinyl-phenyloxazole derivatives show that substitutions can cause a bathochromic (red) shift in the emission band and a change in the fluorescence quantum yield. nih.gov This is often due to the induction of an intramolecular charge transfer (ICT) character in the excited state. nih.govnih.gov

The position of the fluorine atom is also critical. An ortho-substitution, as in the title compound, can induce steric hindrance, causing a twist between the phenyl ring and the central oxazole core. This twisting can disrupt π-conjugation, which in turn affects the photophysical properties, sometimes leading to higher quantum yields in specific solvent environments or in the solid state by preventing aggregation-caused quenching. iphy.ac.cn The solvatochromic properties—changes in color with the polarity of the solvent—are also influenced by such substitutions, indicating a change in the dipole moment upon excitation. mdpi.com

Table 1: Effect of Substitution on Photophysical Properties of Oxazole Derivatives

| Compound/System | Structural Modification | Observed Effect on Photophysical Properties | Reference |

| Phenoxathiinyl-phenyloxazoles | Addition of phenoxathiinyl group to PPO | Bathochromic shift of emission, decreased fluorescence quantum yield. | nih.gov |

| 2,5-diaryl substituted 4-azido-1,2,3-triazoles | ortho-methoxy substitution | Low quantum yield but large Stokes shift (112 nm). | iphy.ac.cn |

| 3-Aryl- researchgate.netresearchgate.netrsc.orgtriazolo[4,3-c]quinazolines | Change of electron-donor group (NEt₂ to NPh₂) | Large bathochromic shift of emission (78-87 nm). | mdpi.com |

| 2-(2-hydroxyphenyl)benzoxazole | Extended π-conjugation | Frustration of Excited-State Intramolecular Proton Transfer (ESIPT), leading to highly fluorescent dyes. | rsc.org |

This table is interactive. Click on the headers to sort the data.

Electronic Applications and Components

The electronic properties of 2,5-diaryloxazoles make them suitable for use in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). In OLEDs, materials are needed for various functions, including light emission, electron transport, and hole transport. rsc.org Oxadiazole derivatives, which are structurally similar to oxazoles, are well-known for their electron-transporting capabilities due to the electron-deficient nature of the oxadiazole ring. iphy.ac.cnrsc.orgrsc.org

By extension, oxazole derivatives like this compound are investigated for similar roles. The introduction of an electron-withdrawing fluorine atom can enhance the electron-accepting nature of the molecule, making it a better candidate for an electron-transport layer (ETL) or as an emissive component in OLEDs. nih.gov Researchers have developed deep-blue emitters for OLEDs by incorporating oxazole derivatives into larger molecular structures, achieving high quantum efficiencies. nih.govmdpi.com The oxazole moiety helps to maintain charge balance within the device, even at high current densities. nih.gov The goal is often to create materials that emit light in the deep-blue region of the spectrum with high efficiency and color purity. nih.gov

Advanced Polymeric Materials incorporating Oxazole Moieties

The incorporation of heterocyclic units like oxazoles into polymer backbones can yield advanced materials with superior properties. Fluorinated polymers, in particular, are sought after for their high thermal stability, chemical resistance, low dielectric constants, and low moisture absorption. researchgate.netmdpi.commdpi.com

Poly(arylene ether)s, polybenzoxazoles (PBOs), and polyurethanes are classes of high-performance polymers that can be modified by integrating the this compound moiety. researchgate.netresearchgate.netmdpi.com The title compound can be synthesized with appropriate functional groups (e.g., hydroxyl or halogen) to act as a monomer in polycondensation reactions. The resulting polymers would benefit from both the rigidity and thermal stability of the oxazole ring and the advantageous properties imparted by fluorine. researchgate.netkaust.edu.sa

Research on fluorinated poly(arylene ether)s and poly(1,3,4-oxadiazole-ether)s has shown that these materials exhibit low dielectric constants, making them suitable for applications in high-speed communication networks and microelectronics. rsc.orgresearchgate.net The presence of fluorine-containing fragments increases the thermal stability of the polymer matrix. researchgate.net Furthermore, the introduction of bulky, fluorinated side groups can improve the solubility and processability of these otherwise rigid polymers without compromising their desirable thermal properties. researchgate.net

Table 2: Properties of Polymers Incorporating Fluorinated Heterocycles

| Polymer Type | Fluorinated Moiety | Key Properties | Potential Application | Reference |

| Poly(arylene ether)s (FPAEs) | Trifluoromethyl groups | Low dielectric constant (2.07–2.80), high thermal stability (Td5 > 514°C). | High-speed communication networks. | rsc.org |

| Polybenzoxazoles (PBO) | Fluorine-containing units | Low dielectric constant (2.19–2.42), high thermal stability (Tg = 354°C). | Microelectronics. | researchgate.net |

| Poly(arylene ether-1,3,4-oxadiazole) | 2,5-bis(pentafluorophenyl)-1,3,4-oxadiazole | Good solubility, high thermal stability. | Proton exchange membranes. | researchgate.net |

| Fluorinated Polyurethane (FPU) | Fluorinated polyether diols | Low surface energy, excellent thermal and chemical stability. | High-performance coatings. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Integration within Nanomaterials and Nanotechnology

The functionalization of nanomaterials with organic molecules is a powerful strategy to create hybrid materials with tailored properties for specific applications. nih.govnih.gov Luminescent organic molecules like this compound can be attached to the surface of nanoparticles (e.g., silica, gold, or magnetic nanoparticles) to create fluorescent probes for bio-imaging or sensors. nih.govmdpi.com

The oxazole scaffold can be designed with appropriate linking groups to enable covalent or non-covalent attachment to a nanoparticle surface. mdpi.com For example, magnetic nanoparticles functionalized with benzo[d]oxazole have been developed for use as recyclable catalysts in organic synthesis. jsynthchem.com Similarly, integrating a highly fluorescent molecule like this compound onto nanoparticles could be used to develop targeted drug delivery systems, where the fluorescence allows for tracking of the nanoparticles in vivo. nih.gov The versatility of nanomaterials, combined with the tunable photophysical properties of oxazole derivatives, opens up possibilities in fields ranging from biomedicine to materials science. nih.govmdpi.com

Investigation of Biological Activity and Molecular Interactions in Vitro

Enzyme Inhibition and Modulatory Activities of Oxazole (B20620) Derivatives

Oxazole-containing compounds have been identified as inhibitors of several key enzymes implicated in inflammatory and disease processes.

Research has highlighted the inhibitory potential of oxazole derivatives against enzymes such as 5-lipoxygenase (5-LOX), acid ceramidase (AC), and cyclooxygenase-2 (COX-2).

5-Lipoxygenase (5-LOX): A study on N-aryl-5-aryloxazol-2-amine derivatives demonstrated their ability to inhibit 5-LOX, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov This suggests that the 2,5-diaryloxazole scaffold, present in 2-(2-Fluorophenyl)-5-phenyloxazole, is a viable pharmacophore for targeting this enzyme. The inhibitory activities of some N-aryl-5-aryloxazol-2-amine derivatives are presented in Table 1.

Acid Ceramidase (AC): While direct inhibition of AC by this compound has not been explicitly reported, a novel class of substituted oxazol-2-one-3-carboxamides has been designed and synthesized as potent AC inhibitors. nih.govacs.orgresearchgate.net The initial hits, 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide and 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide, displayed IC50 values of 0.007 µM and 0.090 µM, respectively, against human acid ceramidase. acs.org This indicates that the oxazole ring system can serve as a core for the development of effective AC inhibitors.

Cyclooxygenase-2 (COX-2): A series of 4,5-diaryloxazole derivatives have been synthesized and evaluated as potent and selective COX-2 inhibitors. nih.govnih.govresearchgate.net For instance, certain 2-trifluoromethyl-4,5-diaryloxazoles substituted with a methylsulfonyl or sulfonamido group were found to be particularly potent inhibitors of COX-2. nih.gov This provides strong evidence that the 2,5-diaryloxazole framework is a promising scaffold for selective COX-2 inhibition.

Table 1: 5-LOX Inhibitory Activity of Selected N-(4-hydroxyphenyl)oxazol-2-amine Derivatives

| Compound | 5-Phenyl Substituent | % Inhibition at 1 µM |

| 3 | 4-Fluorophenyl | 83 |

| 4 | 4-Chlorophenyl | 85 |

| 5 | 4-Bromophenyl | 84 |

| 6 | 4-Methylphenyl | 82 |

| 7 | 4-Methoxyphenyl | 81 |

| 8 | Phenyl | 80 |

Data sourced from a study on N-aryl-5-aryloxazol-2-amine derivatives and their inhibitory effects on 5-lipoxygenase.

The mechanism by which oxazole derivatives inhibit enzymes can vary. While many act as reversible competitive or non-competitive inhibitors, there is also the potential for covalent modification of the enzyme target. Covalent inhibitors form a stable, irreversible bond with the enzyme, often leading to prolonged inhibition. libretexts.orgyoutube.comkhanacademy.org The oxazole ring itself, being a stable aromatic system, is not inherently reactive. However, substituents on the phenyl rings could be designed to include reactive "warheads" that can form covalent bonds with nucleophilic residues in the enzyme's active site. For instance, the introduction of an electrophilic group could facilitate covalent modification of a cysteine or serine residue within the target enzyme. nih.gov While direct evidence for this compound acting as a covalent inhibitor is not yet available, this remains a plausible mechanism that could be explored in future studies.

Cell-Based Assays for Mechanistic Understanding of Bioactivity (e.g., Cytotoxicity in Cancer Cell Lines for SAR)

The antiproliferative activity of oxazole derivatives has been evaluated in various cancer cell lines to understand their cytotoxic effects and to establish structure-activity relationships. Fluorinated benzothiazoles, structurally related to the title compound, have demonstrated potent antiproliferative activity against certain cancer cells. nih.gov Similarly, novel 2,4,5-trisubstituted oxazole derivatives have shown good antiproliferative activity in vitro, comparable to the positive control 5-fluorouracil. nih.gov

The cytotoxic effects of various fluorinated and non-fluorinated heterocyclic compounds against different human cancer cell lines are summarized in Table 2. These studies are crucial for understanding the potential of these compounds as anticancer agents and for guiding the design of more potent and selective derivatives.

Table 2: Cytotoxic Activity of Selected Heterocyclic Derivatives in Human Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4,5-trisubstituted oxazole | PC-3 (Prostate) | 8.5 | nih.gov |

| 2,4,5-trisubstituted oxazole | DU145 (Prostate) | 12.3 | nih.gov |

| 2,4,5-trisubstituted oxazole | A549 (Lung) | 15.7 | nih.gov |

| Fluorinated Quaternary Ammonium Salt | SW48 (Colon) | 43.5 | nih.gov |

| Fluorinated Quaternary Ammonium Salt | SW620 (Colon) | 52.0 | nih.gov |

| Fluorinated Quaternary Ammonium Salt | SW948 (Colon) | 24.5 | nih.gov |

This table presents a selection of reported cytotoxic activities for oxazole and other fluorinated heterocyclic derivatives against various human cancer cell lines to illustrate the potential antiproliferative effects of such scaffolds.

Structure-Activity Relationship (SAR) Studies for Bioactive Oxazole Derivatives

The biological activity of 2,5-diaryloxazole derivatives is significantly influenced by the nature and position of substituents on the phenyl rings.

SAR studies on N-aryl-5-aryloxazol-2-amine derivatives as 5-LOX inhibitors revealed that a hydroxyl or amino group at the para-position of the N-phenyl ring is crucial for activity. nih.gov Halogen and methyl group substitutions on this ring were found to either positively or negatively affect the inhibitory potency. nih.gov In the context of this compound, the presence of the fluorine atom at the ortho position of the 2-phenyl ring is expected to significantly influence its electronic properties and conformational preferences, which in turn would affect its binding affinity to target enzymes. The fluorine atom, being highly electronegative, can alter the charge distribution of the ring and participate in hydrogen bonding or other non-covalent interactions with the enzyme's active site.

For COX-2 inhibitors based on the 4,5-diaryloxazole scaffold, the presence of methylsulfonyl or sulfonamido groups was found to be important for potent inhibition. nih.gov This highlights that specific substituents are required to achieve high affinity and selectivity for this particular target.

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. mdpi.commdpi.commdpi.comnih.gov For a series of 3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines, a 3D-QSAR study showed that steric and electrostatic interactions play a significant role in determining their antiproliferative activity. ijpsdronline.com Although a specific QSAR model for this compound is not available, such models for related heterocyclic compounds suggest that descriptors related to molecular shape, electronic properties, and hydrophobicity are key determinants of their anticancer effects. mdpi.commdpi.commdpi.com These predictive models can be instrumental in the rational design of novel oxazole derivatives with enhanced antiproliferative potency.

Despite a comprehensive search for research detailing the in vitro biological activity and molecular interactions of this compound, no specific data on its interactions with biomolecules, such as enzyme inhibition constants (IC50, Ki) or protein binding affinities, could be located in the available scientific literature.

Studies on structurally related compounds, particularly various substituted oxazole derivatives, indicate that this chemical class is of interest for its potential biological activities, including the inhibition of enzymes like fatty acid amide hydrolase (FAAH). Research into the structure-activity relationships of different oxazole-containing molecules suggests that substitutions on the phenyl rings can significantly influence their interaction with biological targets. However, specific experimental data for the 2-(2-fluorophenyl) variant remains uncharacterized in published studies.

Consequently, a detailed account of the interactions of this compound with specific biomolecules, as well as data tables quantifying these interactions, cannot be provided at this time. Further experimental research would be required to elucidate the specific in vitro biological profile of this particular compound.

Ligand Chemistry and Coordination Complexes

Oxazole (B20620) Derivatives as Ligands in Organometallic Chemistry and Catalysis

The application of metal complexes bearing oxazole-based ligands is extensive, particularly in the realm of catalysis. These complexes have been instrumental in a range of organic transformations. For instance, palladium complexes of oxazole derivatives have been employed in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. The specific substituents on the oxazole ring play a crucial role in tuning the catalytic activity. For example, the presence of aryl groups can influence the steric environment around the metal center, thereby affecting substrate approach and selectivity. While not involving an oxazole, the catalytic activity of cobalt and nickel complexes with a bifunctional tetrazole-carboxylate connector in the oxidation of 2,6-di-tert-butylphenol (B90309) highlights the potential of heterocyclic ligands in promoting catalytic processes. scielo.br The design of these ligands can control the oxidation state and electron density of the metal center, which in turn dictates the catalytic behavior. scielo.br

Synthesis and Characterization of Metal-Oxazole Coordination Complexes

The synthesis of metal-oxazole coordination complexes typically involves the reaction of a suitable metal precursor, often a metal halide or acetate, with the oxazole ligand in an appropriate solvent. The coordination can lead to the formation of various complex geometries, including square planar and octahedral, depending on the metal, its oxidation state, and the other ligands present.

While the synthesis of complexes with 2-(2-Fluorophenyl)-5-phenyloxazole is not explicitly detailed in the available literature, we can infer potential synthetic routes and characterization methods from related compounds. For example, palladium(II) complexes with 2-(2'-hydroxyphenyl)benzoxazole have been synthesized by reacting Na₂PdCl₄ with the ligand in methanol. researchgate.net These complexes were characterized using techniques such as elemental analysis (CHN), conductivity measurements, infrared (IR) spectroscopy, and ¹H NMR spectroscopy. researchgate.net The IR spectra are particularly informative for confirming coordination, as shifts in the C=N stretching frequency of the oxazole ring are indicative of the nitrogen atom's involvement in bonding to the metal.

Similarly, the synthesis of palladium(II) complexes with substituted salicylaldehydes, which also feature oxygen and, in some cases, halogen donors, has been achieved by reacting Pd(CH₃COO)₂ with the deprotonated ligand. mdpi.com The resulting complexes were characterized by IR, UV-vis, and ¹H NMR spectroscopy, and in one case, the structure was confirmed by single-crystal X-ray crystallography. mdpi.com These established methods would be directly applicable to the synthesis and characterization of complexes of this compound.

Table 1: Representative Palladium(II) Complexes with Related Ligands

| Ligand | Metal Precursor | Resulting Complex | Characterization Methods | Reference |

| 2-(2'-hydroxyphenyl)benzoxazole | Na₂PdCl₄ | trans-[PdCl₂(Hpbo)₂] | IR, ¹H NMR, CHN Analysis | researchgate.net |

| 5-Fluorosalicylaldehyde | Pd(CH₃COO)₂ | [Pd(5-F-salo)₂] | IR, UV-vis, ¹H NMR | mdpi.com |

| 2-Phenylthiazole | H[AuCl₄]·4H₂O | [AuCl₂(phtz-C¹,N)] | Not specified | nih.gov |

This table presents data for analogous compounds to infer potential synthetic and characterization strategies for complexes of this compound.

Influence of Oxazole Ligands on Metal Center Electronic Properties and Reactivity

The electronic properties of the oxazole ligand, and particularly its substituents, have a profound impact on the electronic environment of the coordinated metal center. This, in turn, governs the reactivity of the complex. The presence of a 2-fluorophenyl group in this compound is expected to have a significant electronic influence. Fluorine is the most electronegative element, and its presence on the aryl ring will draw electron density away from the phenyl ring and, by extension, from the oxazole system.

This electron-withdrawing effect can have several consequences. Firstly, it can increase the Lewis acidity of the metal center, making it more susceptible to nucleophilic attack. This enhanced acidity can be beneficial in catalytic reactions where the activation of a substrate by the metal catalyst is a key step. Studies on fluorinated N-heterocyclic carbene (NHC) ligands have shown that the presence of fluorine atoms increases the π-accepting ability of the ligand. acs.org This increased π-acidity can stabilize lower oxidation states of the metal and influence the energetics of catalytic cycles.

Furthermore, the ortho-position of the fluorine atom on the phenyl ring can lead to specific reactivity patterns. Research on the C-H functionalization of fluoroarenes has demonstrated that an ortho-fluorine substituent can direct the metallation to the adjacent C-H bond. nih.govacs.org This is attributed to a combination of electronic effects that increase the acidity of the ortho-proton and potential coordination of the fluorine to the metal center, facilitating the C-H activation process. This directing effect could be exploited in the synthesis of novel organometallic structures and for the development of regioselective catalytic transformations. The strength of the resulting metal-carbon bond is also influenced by ortho-fluorine substituents, with M-C bond energies increasing more significantly than H-C bond energies upon ortho-fluorine substitution.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Oxazoles

The synthesis of fluorinated oxazoles, including 2-(2-Fluorophenyl)-5-phenyloxazole, is a cornerstone for its future applications. While established methods like the van Leusen oxazole (B20620) synthesis provide a foundation, future research will undoubtedly focus on developing more efficient, sustainable, and versatile synthetic strategies. nih.gov Key areas of exploration will include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has already shown promise in accelerating the synthesis of 2,4,5-trisubstituted oxazole derivatives. nih.gov Future work could optimize microwave parameters for the synthesis of this compound, potentially leading to significantly reduced reaction times and increased yields. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, enhanced safety, and scalability. Applying flow chemistry to the synthesis of fluorinated oxazoles could lead to more efficient and reproducible production methods.

Green Chemistry Approaches: The use of environmentally benign solvents, such as deep eutectic solvents, and catalysts is a growing trend in chemical synthesis. mdpi.com Research into greener synthetic routes for this compound will be crucial for its environmentally responsible production.

One-Pot Reactions: Developing one-pot methodologies where multiple reaction steps are carried out in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. An efficient one-pot method for synthesizing 2-fluoroalkyloxazoles from NH-1,2,3-triazoles has already been developed. dntb.gov.ua

| Synthetic Methodology | Potential Advantages for Fluorinated Oxazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. nih.govmdpi.com |

| Flow Chemistry | Precise reaction control, scalability, enhanced safety. |

| Green Chemistry | Use of eco-friendly solvents and catalysts, reduced waste. mdpi.com |

| One-Pot Reactions | Increased efficiency, reduced purification steps, time and resource savings. dntb.gov.ua |

Advanced Computational Design and High-Throughput Screening for Oxazole Derivatives

The rational design of new oxazole derivatives with tailored properties can be significantly accelerated by computational methods. Future research will leverage these tools to explore the vast chemical space around the this compound scaffold.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel oxazole derivatives. This allows for the in silico screening of candidates before committing to laboratory synthesis.

Molecular Docking: For biological applications, molecular docking simulations can predict the binding affinity and interaction modes of oxazole derivatives with specific protein targets. mdpi.com This is invaluable for designing new drug candidates. jcchems.comnih.govrsc.org

High-Throughput Screening (HTS): Combining a library of computationally designed oxazole derivatives with HTS techniques can rapidly identify compounds with desired activities. The CompTox Chemicals Dashboard, for instance, provides high-throughput transcriptomics data for compounds like this compound. epa.gov

A recent study on oxazole derivatives targeting PPARγ for diabetes mellitus utilized PyRx software for molecular docking and various other programs for in silico analysis of physicochemical properties and toxicity prediction. jcchems.com This highlights the power of computational tools in modern drug discovery. jcchems.com

Exploration of New Applications in Specialized Materials Science

The unique photophysical and electronic properties of fluorinated oxazoles make them promising candidates for a range of applications in materials science.

Organic Light-Emitting Diodes (OLEDs): The fluorescence and charge-transporting capabilities of oxazole derivatives could be harnessed in the development of new emissive and host materials for OLEDs. The fluorine substituent in this compound can enhance electron injection and transport properties.

Organic Photovoltaics (OPVs): As electron-accepting or electron-donating materials, fluorinated oxazoles could play a role in the active layer of organic solar cells. Their tunable electronic properties are a key advantage in this area.

Sensors: The sensitivity of the oxazole core's fluorescence to its local environment could be exploited to develop chemical sensors for various analytes.

Dearomative Cycloadditions: Recent research has shown that 2-phenyloxazole (B1349099) can undergo dearomative [2π + 2π] cycloaddition reactions, opening up pathways to novel fused heterocyclic scaffolds. acs.org Exploring the reactivity of this compound in such transformations could lead to the synthesis of complex molecules with interesting properties. acs.org

Elucidation of Complex Biological Pathways and Molecular Interactions in vitro

The biological activity of oxazole derivatives is a rich area for future investigation. While some oxazoles have shown promise as anticancer and antimicrobial agents, the specific mechanisms of action often remain to be fully elucidated. nih.govmdpi.combiointerfaceresearch.comacs.org

Target Identification: For biologically active oxazole derivatives, identifying the specific cellular targets is a critical step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.

In vitro Assays: A wide range of in vitro assays can be used to probe the effects of this compound and its analogues on various biological processes, such as enzyme activity, cell proliferation, and gene expression. nih.gov High-throughput transcriptomics (HTTr) data can provide insights into the biological pathways affected by the compound. epa.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, a detailed understanding of the SAR can be established. nih.govmdpi.com This knowledge is crucial for optimizing the potency and selectivity of lead compounds.

For example, studies on benzimidazole-based oxazole analogues as acetylcholinesterase and butyrylcholinesterase inhibitors have demonstrated the importance of specific structural modifications for their inhibitory activity. mdpi.com

Interdisciplinary Research Integrating Oxazole Chemistry with Advanced Engineering and Nanotechnology

The future of oxazole research lies not only in its core chemical and biological exploration but also in its integration with other scientific and engineering disciplines.

Drug Delivery Systems: Nanoparticles, liposomes, and other nanocarriers can be functionalized with oxazole derivatives to create targeted drug delivery systems. This could enhance the therapeutic efficacy and reduce the side effects of potent oxazole-based drugs.

Bioimaging: The fluorescent properties of certain oxazole derivatives could be utilized in the development of probes for bioimaging applications, allowing for the visualization of specific biological processes or structures within living cells.

Molecular Electronics: The potential to incorporate individual oxazole molecules into electronic circuits is an exciting long-term prospect. This would require significant advances in both synthetic chemistry and nanoscale fabrication techniques.

The convergence of oxazole chemistry with nanotechnology and advanced engineering holds the promise of creating novel materials and devices with unprecedented functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-fluorophenyl)-5-phenyloxazole, and how do reaction conditions influence yield?

- Methodological Answer : Cyclocondensation of α-acylamido ketones with dehydrating agents is a common approach. For example, yields of similar oxazole derivatives (e.g., 2-(3-nitrophenyl)-5-phenyloxazole) range from 53% to 96% using sulfuric acid, phosphorus oxychloride, or HF . Optimization should focus on reagent choice (e.g., HF improves yield for halogenated derivatives) and temperature control to minimize side reactions. Purity can be enhanced via recrystallization, as evidenced by melting point consistency in crystallized products .

Q. How can researchers verify the structural integrity of this compound post-synthesis?